molecular formula C9H11N3O2S B6647629 3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one

3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one

Cat. No.: B6647629
M. Wt: 225.27 g/mol
InChI Key: BDVZVPSKNXMGNP-UHFFFAOYSA-N
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Description

3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one is a heterocyclic compound that features both oxadiazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one typically involves the formation of the oxadiazole and thiazole rings followed by their coupling. One common method involves the reaction of a thioamide with an acyl hydrazide to form the oxadiazole ring. This is followed by the cyclization with a halogenated compound to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one involves its interaction with various molecular targets. The oxadiazole and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one is unique due to the combination of oxadiazole and thiazole rings in a single molecule. This combination can lead to synergistic effects, enhancing its biological activity and making it a valuable compound for further research .

Properties

IUPAC Name

3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-2-3-8-10-7(11-14-8)6-12-4-5-15-9(12)13/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVZVPSKNXMGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CN2C=CSC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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